BPR1K871 is a novel quinazoline-based compound identified as a multi-kinase inhibitor, primarily targeting the FLT3 (Fms-like tyrosine kinase 3) and AURKA (Aurora kinase A) pathways. It has shown promise in the treatment of acute myeloid leukemia and various solid tumors. The compound was developed through rational drug design, focusing on enhancing its efficacy against specific kinases involved in cancer progression. The synthesis of BPR1K871 has been optimized to improve yield and purity, facilitating its use in preclinical studies and potential clinical applications .
The discovery of BPR1K871 was reported in several scientific publications, highlighting its synthesis, characterization, and biological evaluation. The primary studies include those published in Oncotarget and ACS Publications, which detail its development as a potent dual inhibitor for specific cancer targets .
BPR1K871 is classified as a multi-kinase inhibitor within the broader category of anticancer agents. Its structure is characterized by a quinazoline core, which is common among various kinase inhibitors. This compound specifically inhibits multiple kinases, making it a candidate for targeted cancer therapies .
The synthesis of BPR1K871 has undergone several iterations to optimize the process for scalability and safety. The most recent method (Route B3) involves a streamlined approach that eliminates hazardous reagents and reduces the number of purification steps. The key features of this method include:
Ultimately, Route B3 achieved a yield of 16.5% with high purity (97.8% HPLC), producing significant quantities suitable for preclinical testing .
The synthesis involves multiple steps, including:
BPR1K871 features a quinazoline core structure with specific substitutions at the 6- and 7-positions that are critical for its biological activity. The compound's molecular formula is C₂₃H₂₃N₅O₂S, with a molecular weight of approximately 425.53 g/mol.
Key structural data includes:
BPR1K871 undergoes several important chemical reactions during its synthesis, including:
The optimization of reaction conditions has been crucial in improving yields and minimizing side reactions. For instance, using less reactive chlorinating agents has reduced impurity levels significantly during synthesis .
BPR1K871 functions as a dual inhibitor targeting FLT3 and AURKA kinases, which are pivotal in cell proliferation and survival pathways in cancer cells.
The mechanism involves competitive inhibition at the ATP-binding sites of these kinases, leading to:
In vitro studies have shown that BPR1K871 effectively reduces cell viability at low concentrations (EC50 ~ 5 nM), demonstrating its potential as an effective therapeutic agent against malignancies .
BPR1K871 is characterized by:
Key chemical properties include:
These properties are essential for understanding its behavior in biological systems and during formulation development .
BPR1K871 has significant potential applications in oncology, particularly for:
Further studies are ongoing to explore its full therapeutic potential and optimize its clinical application strategies .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: